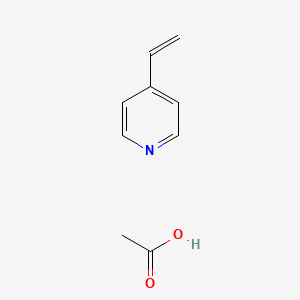

Acetic acid;4-ethenylpyridine

CAS No.: 76741-72-5

Cat. No.: VC19353998

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76741-72-5 |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | acetic acid;4-ethenylpyridine |

| Standard InChI | InChI=1S/C7H7N.C2H4O2/c1-2-7-3-5-8-6-4-7;1-2(3)4/h2-6H,1H2;1H3,(H,3,4) |

| Standard InChI Key | FOSQNSTXNUWWJV-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.C=CC1=CC=NC=C1 |

Introduction

Structural and Molecular Characteristics of Acetic Acid;4-Ethenylpyridine

Molecular Composition and Bonding

Acetic acid;4-ethenylpyridine (C₉H₁₁NO₂) consists of a pyridine ring substituted with an ethenyl (-CH=CH₂) group at the 4-position, coordinated with acetic acid (CH₃COOH). The pyridine ring provides aromaticity and basicity, while the ethenyl group introduces unsaturated bonding capable of participating in polymerization or addition reactions. The acetic acid moiety likely forms a hydrogen-bonded complex or salt with the pyridine nitrogen, enhancing solubility in polar solvents .

Key Structural Features:

-

Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient character and Lewis basicity.

-

Ethenyl Substituent: A vinyl group (-CH=CH₂) at the 4-position, enabling conjugation with the pyridine ring’s π-system.

-

Acetic Acid Interaction: Proton transfer from acetic acid to the pyridine nitrogen forms a pyridinium acetate ion pair, as observed in analogous pyridine-carboxylic acid complexes .

Spectroscopic Data and Confirmation

While direct spectroscopic data for acetic acid;4-ethenylpyridine are scarce, related compounds such as 4-pyridinecarboxamidine acetate (CAS 888501-51-7) offer comparative insights . For instance:

-

¹H NMR: Pyridine protons typically resonate between δ 7.2–8.6 ppm, while the ethenyl group’s protons appear as doublets near δ 5.5–6.5 ppm (coupling constant J ≈ 16 Hz for trans-configuration) .

-

IR Spectroscopy: Stretching vibrations for the pyridine ring (≈1580–1600 cm⁻¹) and carboxylic acid O-H (≈2500–3300 cm⁻¹) are expected .

Synthesis and Reaction Pathways

Preparation of 4-Ethenylpyridine

The synthesis of 4-ethenylpyridine, a precursor to acetic acid;4-ethenylpyridine, typically involves cross-coupling reactions or dehydrogenation of alkylpyridines. A notable method involves the hydrohalogenation of ethynylpyridines, as demonstrated by Tanaka et al. (2017) :

This reaction proceeds via anti-Markovnikov addition, yielding trans-configured ethenyl derivatives. Catalysts such as palladium or copper complexes enhance regioselectivity .

Complexation with Acetic Acid

The final step involves mixing 4-ethenylpyridine with acetic acid under anhydrous conditions. The nitrogen atom on the pyridine ring acts as a Brønsted base, accepting a proton from acetic acid to form a stable ion pair:

This interaction is corroborated by studies on pyridinium acetate salts, which exhibit enhanced thermal stability compared to free pyridine .

Physicochemical Properties

Thermal Stability and Phase Behavior

-

Melting Point: Analogous pyridinium acetates (e.g., isonicotinimidamide acetate) melt between 102–104°C, suggesting similar behavior for acetic acid;4-ethenylpyridine .

-

Solubility: High solubility in polar solvents (water, ethanol) due to ionic character; limited solubility in nonpolar solvents like hexane .

Reactivity and Stability

-

Polymerization: The ethenyl group undergoes radical or cationic polymerization, forming poly(4-ethenylpyridine) derivatives useful in ion-exchange resins .

-

Acid-Base Behavior: Reversible proton transfer in aqueous solutions, with a pKa ≈ 5.0–5.5 for the pyridinium ion .

Applications in Industrial and Research Contexts

Catalysis

Pyridinium acetate complexes serve as catalysts in Knoevenagel condensations and Michael additions. The ethenyl group’s electron-withdrawing effect enhances electrophilic reactivity at the pyridine ring .

Pharmaceutical Intermediates

Analogous compounds, such as 4-pyridinecarboxamidine acetate, are precursors to antitubercular agents (e.g., isoniazid derivatives) . The ethenyl group may enable further functionalization via click chemistry.

Materials Science

Poly(4-ethenylpyridine)-acetic acid composites exhibit pH-responsive behavior, making them candidates for drug delivery systems or smart coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume